molecular formula C24H23ClN4O4 B11194652 9-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11194652
M. Wt: 466.9 g/mol
InChI Key: AFZLUDDLQDUTDZ-UHFFFAOYSA-N
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Description

9-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, and substituted with chlorophenyl and trimethoxyphenyl groups

Preparation Methods

The synthesis of 9-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the formation of the quinazoline moiety. The reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Boulton-Katritzky rearrangement, which facilitates the formation of the triazoloquinazoline core . Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and efficient catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce additional substituents onto the aromatic rings.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound.

Scientific Research Applications

9-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving triazole and quinazoline derivatives.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, affecting cellular responses.

Comparison with Similar Compounds

Similar compounds to 9-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazoline derivatives, such as:

These compounds share similar core structures but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological or chemical activities.

Properties

Molecular Formula

C24H23ClN4O4

Molecular Weight

466.9 g/mol

IUPAC Name

9-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C24H23ClN4O4/c1-31-19-10-14(11-20(32-2)23(19)33-3)13-8-17-21(18(30)9-13)22(15-6-4-5-7-16(15)25)29-24(28-17)26-12-27-29/h4-7,10-13,22H,8-9H2,1-3H3,(H,26,27,28)

InChI Key

AFZLUDDLQDUTDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=CC=C5Cl)C(=O)C2

Origin of Product

United States

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